molecular formula C10H14ClN B1582751 3-Chloro-2,6-diethylaniline CAS No. 67330-62-5

3-Chloro-2,6-diethylaniline

Cat. No. B1582751
CAS RN: 67330-62-5
M. Wt: 183.68 g/mol
InChI Key: VDJBIPLKIGSVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,6-diethylaniline is an organic compound that is commonly used as a reagent in the synthesis of organic compounds. It has a linear formula of ClC6H2(C2H5)2NH2, a CAS number of 67330-62-5, and a molecular weight of 183.68 .


Synthesis Analysis

The synthesis of this compound involves heating metal or its salt in aniline or alkylaniline to produce a reaction that results in an aniline or alkylaniline metal complex catalyst . This complex catalyst is then used to produce an ethylated complex under certain conditions . The ethylated complex then undergoes a metathetical reaction with m-chloroaniline to produce this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CCc1ccc (Cl)c (CC)c1N . The InChI key for this compound is VDJBIPLKIGSVRG-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of organic compounds. It is also used in the production of polyurethanes and as a curing agent for epoxies .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.56 (lit.), a boiling point of 137-139 °C/10 mmHg (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .

Scientific Research Applications

Interaction with Phenolic Humus Constituents

Research by Bollag, Minard, and Liu (1983) explored the reactivity of 2,6-diethylaniline, a structurally related compound to 3-Chloro-2,6-diethylaniline, with phenolic humus constituents. This study found that in the presence of a fungal phenol oxidase, 2,6-diethylaniline could cross-link with phenolic acids, forming various hybrid compounds. This indicates potential environmental implications for the interaction between such anilines and organic matter in soils (Bollag, Minard, & Liu, 1983).

Synthesis of Carbamoylsulfenyl Chloride Derivatives

Moon's research in 1983 detailed the synthesis of N-Methylidene-2,6-diethylaniline, again a compound structurally similar to this compound. The study highlighted its application in forming N-(chloromethyl)-N-(2,6-diethylphenyl)-carbamoylsulfenyl chloride. This work is significant in the field of organic synthesis, showcasing potential pathways for developing new chemical compounds (Moon, 1983).

Alachlor Metabolite Analysis

Research by Newsome, Collins, and Lewis in 1986 focused on alachlor, a herbicide that degrades into 2,6-diethylaniline. Their method of analyzing the metabolite involved hydrolysis to 2,6-diethylaniline and quantitation of its heptafluorobutyryl derivative. This study is essential for understanding the environmental fate and analytical detection of herbicide residues (Newsome, Collins, & Lewis, 1986).

Aniline Alkylation in Industrial Applications

The work of Narayanan and Deshpande (2000) investigated the alkylation of anilines, including 2,6-diethylaniline, over various solid acid catalysts. Their findings are pivotal in industrial applications such as dyestuff production and as co-catalysts in polymerization reactions. This research could have parallels in exploring the reactivity of this compound in similar contexts (Narayanan & Deshpande, 2000).

Spectroscopic Studies for Molecular Interactions

El-Gogary, Diab, and El-Tantawy's 2007 study conducted spectroscopic investigations on 2,6-diethylaniline to understand its charge-transfer complexes with iodine. This research is significant for comprehending the molecular interactions and optical properties of such compounds, which could extend to studies on this compound (El-Gogary, Diab, & El-Tantawy, 2007).

Environmental Analysis of Herbicide Residues

Heyer, Zapf, and Stan (1995) developed methodologies for analyzing alachlor and its metabolites, including 2,6-diethylaniline, in groundwater. Their research provides essential insights into the environmental impact and detection methods for such compounds, relevant for understanding the behavior of similar anilines in environmental contexts (Heyer, Zapf, & Stan, 1995).

Safety and Hazards

3-Chloro-2,6-diethylaniline is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound may be used in chemical synthesis .

Mode of Action

It is known that this compound can be used in chemical synthesis , suggesting that it may interact with other compounds to form new substances.

Biochemical Pathways

It is known that this compound can be used in chemical synthesis , indicating that it may play a role in various chemical reactions.

Pharmacokinetics

It is known that this compound is a liquid at room temperature, with a density of 1095 g/mL at 25 °C (lit) . This suggests that it may have certain solubility characteristics that could impact its bioavailability.

Result of Action

It is known that this compound can be used in chemical synthesis , suggesting that it may contribute to the formation of new substances at the molecular level.

Action Environment

It is known that this compound is light sensitive , suggesting that exposure to light may affect its stability and efficacy.

properties

IUPAC Name

3-chloro-2,6-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJBIPLKIGSVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)Cl)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344561
Record name 3-Chloro-2,6-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67330-62-5
Record name 3-Chloro-2,6-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,6-diethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloro-2,6-diethylaniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,6-diethylaniline
Reactant of Route 3
Reactant of Route 3
3-Chloro-2,6-diethylaniline
Reactant of Route 4
Reactant of Route 4
3-Chloro-2,6-diethylaniline
Reactant of Route 5
Reactant of Route 5
3-Chloro-2,6-diethylaniline
Reactant of Route 6
3-Chloro-2,6-diethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.